molecular formula C14H18N2O2 B4903316 1-(2-Methyl-imidazol-1-yl)-3-m-tolyloxy-propan-2-ol

1-(2-Methyl-imidazol-1-yl)-3-m-tolyloxy-propan-2-ol

Cat. No.: B4903316
M. Wt: 246.30 g/mol
InChI Key: VQPWOYBOPXVVDI-UHFFFAOYSA-N
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Description

1-(2-Methyl-imidazol-1-yl)-3-m-tolyloxy-propan-2-ol is a chemical compound that features both an imidazole ring and a tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-imidazol-1-yl)-3-m-tolyloxy-propan-2-ol typically involves the reaction of 2-methylimidazole with 3-m-tolyloxy-propan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-imidazol-1-yl)-3-m-tolyloxy-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

1-(2-Methyl-imidazol-1-yl)-3-m-tolyloxy-propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be used in studies involving enzyme inhibition, protein interactions, and cellular processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-imidazol-1-yl)-3-m-tolyloxy-propan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, leading to changes in their activity. The tolyloxy group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-methyl-imidazol-1-yl)benzene: This compound features two imidazole rings and a benzene core, making it structurally similar but with different properties.

    5-(2-Methyl-imidazol-1-yl)isophthalic acid: This compound has an imidazole ring and an isophthalic acid group, offering different reactivity and applications.

Uniqueness

1-(2-Methyl-imidazol-1-yl)-3-m-tolyloxy-propan-2-ol is unique due to its combination of an imidazole ring and a tolyloxy group, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(2-methylimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11-4-3-5-14(8-11)18-10-13(17)9-16-7-6-15-12(16)2/h3-8,13,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPWOYBOPXVVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C=CN=C2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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